
(2R,4R)-2-Ethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-Ethylpiperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Ethylpiperidin-4-ol typically involves the reduction of a precursor compound. One common method starts with the reduction of 2-ethyl-4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to achieve maximum efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-Ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethyl-4-piperidone.
Reduction: 2-Ethylpiperidine.
Substitution: 2-Ethyl-4-chloropiperidine.
Aplicaciones Científicas De Investigación
(2R,4R)-2-Ethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-Ethylpiperidin-4-ol depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Methylpiperidin-2-ol: Another chiral piperidine derivative with similar chemical properties.
(2R,4R)-2-Methylpiperidin-4-ol: Differing by the position of the methyl group, affecting its reactivity and applications.
Uniqueness
(2R,4R)-2-Ethylpiperidin-4-ol is unique due to its specific chiral configuration and functional groups, making it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(2R,4R)-2-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-7(9)3-4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
LIRSPIMIGINGCJ-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H](CCN1)O |
SMILES canónico |
CCC1CC(CCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)
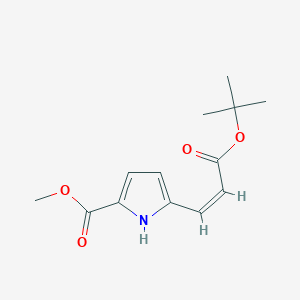
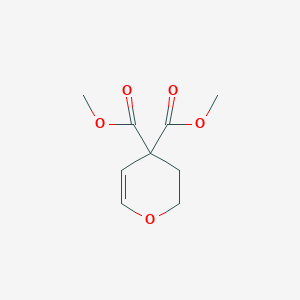
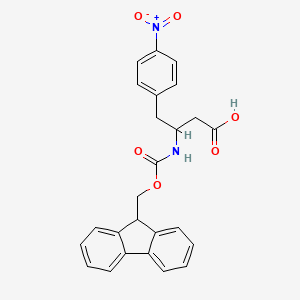
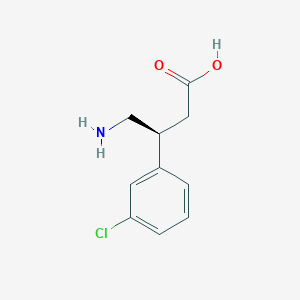


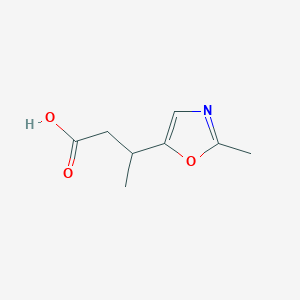
![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

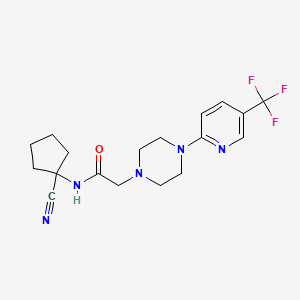
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
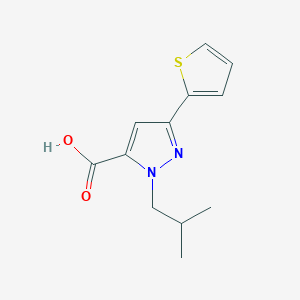
![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)
